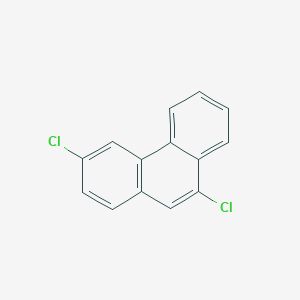

3,9-Dichlorophenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,9-dichlorophenanthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSUMWXUPNRJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322212 | |

| Record name | Phenanthrene, 3,9-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-66-7 | |

| Record name | NSC400683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 3,9-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Transformation Pathways of Dichlorophenanthrenes

Gas-Phase Atmospheric Oxidation Mechanisms

The primary removal processes for gas-phase 3,9-dichlorophenanthrene in the atmosphere are reactions with photochemically generated oxidants. The most significant of these are the hydroxyl radical (OH•), which dominates during the daytime, and the nitrate radical (NO3•), which is the principal oxidant during nighttime. researchgate.net

Hydroxyl Radical (OH•) Initiated Degradation Pathways

The reaction between this compound and the OH• radical can proceed through two main pathways: the abstraction of a hydrogen atom from the aromatic ring and the addition of the OH• radical to the π-electron system.

The OH• radical can abstract a hydrogen atom from one of the C-H bonds on the aromatic rings of this compound, leading to the formation of a dichlorophenanthrenyl radical and a water molecule.

Reaction: C₁₄H₈Cl₂ + OH• → C₁₄H₇Cl₂• + H₂O

This pathway is generally considered a minor channel for polycyclic aromatic hydrocarbons (PAHs) compared to the addition pathway. nih.gov The resulting aryl radical (C₁₄H₇Cl₂•) would then react rapidly with atmospheric oxygen (O₂) to form a peroxy radical, initiating a series of reactions that can lead to the formation of hydroxylated and other oxygenated products.

The predominant degradation pathway for this compound initiated by the OH• radical is the electrophilic addition of OH• to the aromatic ring system. nih.gov This reaction forms a resonance-stabilized hydroxy-dichlorophenanthrenyl radical adduct (OH-adduct).

Reaction: C₁₄H₈Cl₂ + OH• → [C₁₄H₈Cl₂(OH)]•

The addition can occur at several carbon positions. For the parent phenanthrene (B1679779), the C9 and C10 positions are highly reactive; however, in this compound, these sites are substituted. Therefore, the OH• radical will add to other available carbon atoms on the rings. The presence of chlorine atoms, being weakly deactivating and ortho-, para-directing, will influence the position of the OH• attack.

Following its formation, the OH-adduct undergoes further reactions, primarily with molecular oxygen (O₂). copernicus.org This reaction is crucial as it prevents the reverse reaction where the adduct decomposes back to the reactants. The reaction with O₂ forms a dichlorophenanthrene-OH-peroxy radical, which can then undergo complex intramolecular reactions or react with other atmospheric species like nitric oxide (NO) or nitrogen dioxide (NO₂), leading to a variety of ring-retaining and ring-opening products. nih.govcopernicus.org Potential products include chlorophenanthrols, dichlorophenanthrene-diones, and, through ring cleavage, dialdehydes and chlorophenanthrenequinones. nih.gov

| Reaction Pathway | Initial Step | Key Intermediates | Potential Products |

| Hydrogen Abstraction | OH• abstracts a hydrogen atom from a C-H bond. | Dichlorophenanthrenyl radical (C₁₄H₇Cl₂•) | Hydroxydichlorophenanthrenes |

| Hydroxyl Addition | OH• adds to the aromatic ring. | OH-adduct ([C₁₄H₈Cl₂(OH)]•), Peroxy radicals | Chlorophenanthrols, Dichlorophenanthrene-diones, Ring-opening products (e.g., dialdehydes) |

Nitrate Radical (NO₃•) Initiated Degradation Pathways

During the nighttime, in the absence of sunlight to photolyze NO₃•, its reaction with this compound becomes a significant atmospheric loss process.

Similar to the OH• radical, the NO₃• radical reaction is initiated by addition to the aromatic system, forming a nitrooxy-dichlorophenanthrenyl radical adduct. researchgate.net

Reaction: C₁₄H₈Cl₂ + NO₃• → [C₁₄H₈Cl₂(NO₃)]•

This addition is the rate-determining step for the degradation pathway. The formation yield of 9,10-phenanthrenequinone from the reaction of phenanthrene with NO₃ radicals has been measured at approximately 33%, indicating that this pathway can be a significant source of quinone-type products. researchgate.net It is plausible that the degradation of this compound would also lead to the formation of corresponding chlorinated quinones.

The nitrooxy-dichlorophenanthrenyl radical adduct formed from NO₃• addition rapidly reacts with atmospheric dioxygen (O₂). copernicus.org This leads to the formation of a nitrooxy-dichlorophenanthrenyl peroxy radical.

Reaction: [C₁₄H₈Cl₂(NO₃)]• + O₂ → [C₁₄H₈Cl₂(NO₃)O₂]•

This peroxy radical can then undergo further reactions. It can react with NO₂ to form a stable nitrooxy-dichlorophenanthrenyl peroxynitrate. Alternatively, it can undergo self-reaction or react with other peroxy radicals (RO₂), leading to the formation of alkoxy radicals. These alkoxy radicals are key intermediates that can decompose or isomerize, potentially leading to ring-opening and the formation of various oxygenated products, including quinones and dicarboxylic acids. researchgate.netcopernicus.org

| Reaction Pathway | Initial Step | Key Intermediates | Potential Products |

| Nitrate Radical Addition | NO₃• adds to the aromatic ring. | Nitrooxy-dichlorophenanthrenyl radical adduct, Peroxy radicals, Alkoxy radicals | Nitro-dichlorophenanthrenes, Dichlorophenanthrenequinones, Ring-opening products |

Heterogeneous Phototransformation Processes of Halogenated Polycyclic Aromatic Hydrocarbons

The environmental fate of halogenated polycyclic aromatic hydrocarbons (HPAHs), including dichlorophenanthrenes, is significantly governed by heterogeneous phototransformation. This process involves the chemical alteration of these compounds in the presence of light while they are adsorbed onto the surface of particulate matter, such as soot, fly ash, or soil. tandfonline.comresearchgate.net The breakdown of HPAH molecules is notably enhanced by photoirradiation. copernicus.org Controlled laboratory experiments have shown that compared to dark conditions, the transformation ratios of nearly all HPAH congeners increased by over 50% under photoirradiation at the same temperature. copernicus.org

Influence of Environmental Parameters on Phototransformation Kinetics

The rate and extent of the photodegradation of HPAHs are not intrinsic properties alone but are heavily dependent on a range of environmental factors. copernicus.org Climatic conditions, the physicochemical properties of the particulate matter they are adsorbed to, and the presence of other atmospheric chemicals all play a crucial role in their transformation. researchgate.net

Effects of Particulate Matter Size on Transformation Rates

The size of particulate matter (PM) is a critical factor in the atmospheric lifecycle and transformation of HPAHs. Once released from combustion sources, PAHs and their halogenated derivatives adsorb onto carrier particles like soot and fly ash. nih.gov These particles are often emitted in the "nucleation mode," with diameters of less than 0.1 µm. nih.gov Studies on PAHs have shown a bimodal size distribution in urban aerosols, with peaks in both the fine-particle range (0.4–2.1 µm) and the coarse-particle range (3.3–9.0 µm). copernicus.org

Impact of Sunlight Duration and Photoirradiation Conditions

Sunlight is a primary driver of the transformation of HPAHs in the environment. umich.edu The duration and intensity of sunlight directly influence the rate of photodegradation. researchgate.netnih.gov Laboratory studies confirm that photoirradiation promotes the heterogeneous transformation of HPAHs. copernicus.orgcopernicus.org The extent of degradation increases as the compound absorbs more light with an increasing photon dose. umich.edu For parent PAHs, increased irradiation intensity has been shown to enhance their photolysis on soil surfaces. researchgate.net The process is one of the most significant abiotic transformation pathways for most PAHs due to their capacity to absorb light. researchgate.net

Temperature and Humidity Effects on Photodegradation

Temperature and humidity are key meteorological parameters that significantly influence the transformation rates of HPAHs. copernicus.org

Temperature: An increase in temperature generally promotes the transformation of HPAHs. copernicus.orgcopernicus.org Studies have shown that the transformation ratios of these compounds increase as temperatures rise, with one study observing the most significant transformation at 30°C. copernicus.orgcopernicus.org Higher temperatures can enhance the volatilization of lower molecular weight PAHs and increase the efficiency of photocatalytic processes. nih.govresearchgate.net

Humidity: The effect of humidity is more complex. For some chlorinated PAHs, increasing relative humidity (RH) can enhance photodegradation by inducing the formation of radicals. nih.gov In one study on Fe(III)-montmorillonite clay, as RH increased from 10% to 80%, the concentration of reactive oxygen species like hydroxyl radicals (•OH) and superoxide (•O₂⁻) increased significantly, which in turn facilitated the degradation of the chlorinated PAHs. nih.gov For brominated PAHs, the acceleration of transformation with increasing humidity appears to be more universal, with the most significant effects observed within a 30%–45% humidity range. copernicus.orgcopernicus.org

| Parameter | Observed Effect | Notes | Source |

|---|---|---|---|

| Particulate Matter Size | Influences diffusion and light penetration, affecting overall rate. | Fine particles may lead to different kinetics than coarse particles. | copernicus.orgnih.gov |

| Sunlight/Irradiation | Increased duration and intensity enhance transformation rates. | Transformation ratios increased by >50% compared to dark conditions. | copernicus.org |

| Temperature | Higher temperatures generally increase transformation rates. | One study noted the most significant transformation at 30°C. | copernicus.orgcopernicus.org |

| Humidity (RH) | Can enhance degradation by promoting radical formation. | Effects can vary; significant for some compounds between 30-45% RH. | copernicus.orgnih.gov |

| Oxidant Concentration | Increased concentrations of ROS accelerate transformation. | Includes species like •OH and O₃. | copernicus.orgnih.govtandfonline.com |

Oxidant Concentration Dependence in Photoreactions

The presence of atmospheric oxidants, particularly reactive oxygen species (ROS), significantly accelerates the phototransformation of HPAHs. copernicus.org Upon light irradiation, PAHs and their derivatives can absorb energy to reach photo-excited states. tandfonline.com These excited molecules then react with molecular oxygen and other chemicals to produce ROS, such as hydroxyl radicals (•OH), superoxide (•O₂⁻), and singlet oxygen. nih.govtandfonline.com The main photochemical reaction for PAHs is often with molecular oxygen, leading to more water-soluble oxygenated compounds or smaller degraded molecules. nih.gov The transformation process is accelerated by increased concentrations of these reactive species. copernicus.orgcopernicus.org For example, light irradiation significantly improves the generation of •OH and •O₂⁻ on clay mineral surfaces, which leads to the formation of hydroxylated products of chlorinated PAHs. nih.gov

Mechanistic Insights into Photodegradation

The photodegradation of chlorinated PAHs like this compound on environmental surfaces is a complex process involving several mechanistic steps. The initial reaction is often mediated by the substitution of chlorine groups by hydroxyl radicals (•OH). nih.gov This process is a key pathway for the breakdown of these persistent pollutants.

Photo-excitation: The HPAH molecule absorbs light energy, transitioning to an excited state. tandfonline.com

Formation of Reactive Species: The excited HPAH molecule interacts with oxygen and water, particularly under humid conditions, to generate ROS (e.g., •OH, •O₂⁻). nih.govtandfonline.com The mineral surface itself, such as Fe(III)-montmorillonite, can act as a photocatalyst. nih.gov

Chemical Attack: These highly reactive species, especially •OH, attack the HPAH molecule. This can involve electron transfer and direct attack on the aromatic rings or the carbon-chlorine bonds. nih.gov

Transformation and Product Formation: The initial attack leads to the formation of various transformation products, such as hydroxylated and oxygenated derivatives. copernicus.orgnih.gov This oxidative process is a primary degradation pathway for PAHs in the environment. nih.gov

Aqueous Phase Transformation Pathways

In water treatment processes, dichlorophenanthrenes can react with aqueous chlorine. The reactivity and products of this reaction are highly dependent on the pH of the water. nih.gov Aqueous chlorine exists in equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻). hannaservice.eu

At acidic to neutral pH (below 7.6), the dominant species is hypochlorous acid, a powerful electrophile and oxidizing agent. hannaservice.eu HOCl can react with this compound via electrophilic substitution, potentially adding more chlorine atoms to the aromatic rings to form trichloro- or tetrachlorophenanthrenes. bohrium.com Conversely, at alkaline pH (above 7.6), the less reactive hypochlorite ion is the predominant species, which generally leads to slower reaction rates. hannaservice.eu The pH, therefore, plays a critical role in determining the rate of degradation and the nature of the chlorinated byproducts formed. nih.govresearchgate.net

| pH Range | Dominant Chlorine Species | Reactivity | Primary Reaction with Dichlorophenanthrene |

|---|---|---|---|

| < 7.6 | Hypochlorous Acid (HOCl) | High | Electrophilic addition (further chlorination) |

| > 7.6 | Hypochlorite Ion (OCl⁻) | Low | Slower oxidation and chlorination |

Chlorine dioxide (ClO₂) is another disinfectant and oxidant used in water treatment that can degrade dichlorophenanthrenes. nih.gov Unlike aqueous chlorine, ClO₂ is a selective oxidant that primarily reacts with organic compounds through a one-electron transfer mechanism. mdpi.com It targets electron-rich moieties within a molecule. semanticscholar.org

The degradation of this compound by ClO₂ is initiated by the transfer of an electron from the phenanthrene ring system to the ClO₂ molecule, forming a radical cation of the dichlorophenanthrene and a chlorite ion (ClO₂⁻). This radical cation is highly reactive and can undergo subsequent reactions, including hydroxylation and ring cleavage, leading to the breakdown of the parent compound. mdpi.com The reaction rates are generally rapid and are influenced by the concentration of both the dichlorophenanthrene and the chlorine dioxide. nih.gov

Formation Mechanisms of Chlorinated Phenanthrenes in Pyrosynthesis and Combustion Processes

Chlorinated phenanthrenes, including this compound, can be unintentionally formed during high-temperature processes such as waste incineration and other industrial combustion activities. mdpi.com This formation, often termed pyrosynthesis, occurs when precursor organic compounds are heated in the presence of a chlorine source.

There are two primary pathways for the formation of chlorinated phenanthrenes in these environments:

De novo synthesis: Simpler organic molecules and chlorine react to form the chlorinated aromatic structure.

Precursor pathway: Existing phenanthrene or other polycyclic aromatic hydrocarbons (PAHs) react with chlorine-containing species at high temperatures. nih.gov

The chlorination of phenanthrene in combustion processes can occur through electrophilic substitution or radical-mediated reactions. In the gas phase, chlorine gas (Cl₂) or hydrogen chloride (HCl) can act as chlorinating agents. The reaction is often catalyzed by metal species present in fly ash. The specific isomers formed, such as this compound, depend on the reaction conditions, including temperature, residence time, and the nature of the chlorine source. nih.gov

| Factor | Influence on Formation |

|---|---|

| Temperature | Optimal formation typically occurs in a specific temperature window (e.g., 200-600°C). |

| Chlorine Source | Inorganic (e.g., HCl) and organic (e.g., PVC) chlorine sources contribute to chlorination. nih.gov |

| Precursors | The presence of phenanthrene and other PAHs increases the likelihood of forming chlorinated derivatives. |

| Catalysts | Metals like copper and iron in fly ash can catalyze the chlorination reactions. |

Theoretical and Computational Chemistry Studies of 3,9 Dichlorophenanthrene

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 3,9-dichlorophenanthrene at the molecular level. These methods provide a detailed picture of its electronic and geometric structure, which in turn dictates its reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For phenanthrene (B1679779) derivatives, DFT calculations, often at the B3LYP/6-31++G(d,p) level of theory, are employed to determine key electronic properties. researchgate.net Halogenation is known to significantly influence these properties. In a study on halogenated phenanthrenes, it was found that the introduction of chlorine atoms reduces the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. koyauniversity.orgdntb.gov.uaconsensus.app This reduction in the energy gap suggests an increase in the molecule's reactivity.

The substitution of hydrogen with chlorine, an electron-withdrawing group, also increases the electronegativity of the phenanthrene system, enhancing its ability to attract electrons. koyauniversity.orgdntb.gov.uaconsensus.app This alteration of the electronic landscape is crucial for understanding the molecule's interaction with other chemical species.

Table 1: Calculated Electronic Properties of Halogenated Phenanthrene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (eV) |

| Phenanthrene | - | - | - | 3.6371 |

| Phenanthrene-Cl | - | - | Reduced by 0.0064 | - |

| Phenanthrene-Br | - | - | Reduced by 0.2438 | 3.8575 |

| Phenanthrene-F | - | - | Reduced by 0.0100 | - |

Note: Specific HOMO and LUMO energy values for the individual chlorinated phenanthrenes were not provided in the source material, only the reduction in the HOMO-LUMO gap relative to unsubstituted phenanthrene. Data is based on a computational study of halogenated phenanthrenes. koyauniversity.orgdntb.gov.uaconsensus.app

Potential Energy Surface Analysis and Transition State Characterization for Reaction Mechanisms

Potential energy surface (PES) analysis is a critical computational tool for mapping the energy landscape of a chemical reaction, identifying stable intermediates, and characterizing the transition states that connect them. For reactions involving phenanthrene and its derivatives, DFT calculations are often used to construct the PES. For instance, the PES for the reaction of the 9-phenanthrenyl radical with vinylacetylene has been calculated at the G3(MP2,CC)//B3LYP/6-311G(d,p) level of theory. researchgate.net Such studies reveal the intricate pathways of complex reactions, including addition, cyclization, and aromatization steps. researchgate.netrsc.org

Reaction Kinetic Rate Constant Determination using Theoretical Models (e.g., RRKM Theory)

Theoretical models, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are employed to calculate the rate constants of unimolecular reactions. wikipedia.orgox.ac.uk This theory is particularly useful for understanding the kinetics of complex reactions, such as the formation and rearrangement of PAHs in various environments. taylorandfrancis.com RRKM theory enables the computation of reaction rates from the characteristics of the potential energy surface. wikipedia.org

The application of RRKM theory to PAH reactions, such as the conversion of acenaphthylene to phenanthrene, demonstrates its utility in elucidating reaction mechanisms and predicting reaction rates. taylorandfrancis.com Although specific RRKM calculations for this compound were not identified, this theoretical framework provides a robust method for determining its reaction kinetics once the relevant potential energy surface has been characterized. The theory considers the statistical distribution of energy within the molecule and allows for the calculation of microcanonical rate constants. ox.ac.ukresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For a relatively rigid molecule like this compound, MD simulations can provide insights into its intermolecular interactions and aggregation behavior in different environments. While specific MD studies on this compound are not prevalent, the methodology has been applied to various substituted phenanthrene derivatives. nih.govsemanticscholar.org

These simulations can reveal how the molecule interacts with solvents and other molecules, which is crucial for understanding its solubility, transport properties, and potential for self-assembly. The chlorine substituents in this compound would introduce specific electrostatic interactions and potentially influence the packing of molecules in the solid state or in aggregates.

Analysis of Intermolecular Interactions and Aggregation Behavior in Phenanthrene Derivatives

The study of intermolecular interactions is key to understanding the macroscopic properties of materials. For phenanthrene derivatives, non-covalent interactions such as π-π stacking and van der Waals forces play a significant role in their aggregation behavior. Computational methods like Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. koyauniversity.orgdntb.gov.ua

In halogenated phenanthrenes, the chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. Computational studies on related systems can provide a framework for understanding how the specific placement of chlorine atoms in this compound directs its intermolecular interactions and subsequent aggregation.

Computational Models for Excited States and Photophysical Properties

The photophysical properties of phenanthrene and its derivatives are of significant interest for applications in organic electronics and as molecular probes. Computational models, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to investigate the excited states of these molecules and predict their absorption and emission spectra. researchgate.net

Studies on halogenated phenanthrenes have shown that the introduction of halogens can lead to a red-shift in the absorption peaks compared to the parent phenanthrene molecule. koyauniversity.orgdntb.gov.uaconsensus.app For instance, a chloro-substituted phenanthrene exhibits an absorption peak at a longer wavelength than unsubstituted phenanthrene. koyauniversity.org This shift is a direct consequence of the altered electronic structure, specifically the reduced HOMO-LUMO gap, upon halogenation. Furthermore, computational investigations into the photophysical properties of halogenated aromatic compounds can elucidate the role of intersystem crossing and fluorescence quenching, providing a detailed picture of the molecule's behavior upon photoexcitation. uit.no

Topological Analysis of Electron Density Distribution (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule, offering profound insights into chemical bonding and molecular structure. researchgate.net This approach, pioneered by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density, ρ(r), which is a quantum mechanical observable. researchgate.net The analysis of the gradient vector field of the electron density reveals critical points where ∇ρ(r) = 0. These critical points are classified by their rank and signature, leading to the identification of atoms (nuclear critical points), bond paths, ring surfaces, and cage critical points.

A key aspect of QTAIM is the characterization of bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as the electron density itself (ρ(r_b)), its Laplacian (∇²ρ(r_b)), and the total energy density (H(r_b)), provide a quantitative measure of the nature and strength of the chemical bond. For instance, the sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions (∇²ρ(r_b) < 0) and closed-shell interactions (∇²ρ(r_b) > 0), which include ionic bonds, hydrogen bonds, and van der Waals interactions.

While no specific QTAIM studies on this compound have been found in the reviewed literature, a theoretical analysis would be expected to reveal the characteristics of the C-C, C-H, and C-Cl bonds within the molecule. The analysis would likely show bond paths connecting the constituent atoms, and the properties at the BCPs would quantify the covalent nature of the bonds within the phenanthrene backbone and the polar character of the carbon-chlorine bonds. Furthermore, QTAIM could elucidate any subtle intramolecular interactions that might influence the conformation and reactivity of the molecule.

To illustrate the type of data that would be generated from such a study, a hypothetical table of QTAIM parameters for selected bonds in this compound is presented below. It is important to note that these values are purely illustrative and not based on actual calculations.

| Bond | ρ(r_b) (a.u.) | ∇²ρ(r_b) (a.u.) | H(r_b) (a.u.) | Bond Ellipticity (ε) |

|---|---|---|---|---|

| C-C (aromatic) | ~0.30 | ~ -0.80 | ~ -0.35 | ~0.15 |

| C-H | ~0.28 | ~ -0.95 | ~ -0.30 | ~0.01 |

| C-Cl | ~0.15 | ~ +0.10 | ~ -0.05 | ~0.05 |

Predictive Modeling for Environmental Fate and Transport

Predictive modeling plays a crucial role in assessing the environmental behavior of chemical compounds, especially in the absence of extensive experimental data. For this compound, such models can provide valuable estimates of its partitioning in the environment and its potential for long-range transport.

Environmental partitioning coefficients are key parameters that describe how a chemical distributes itself between different environmental compartments such as water, soil, air, and biota. In the absence of experimentally determined values for this compound, Quantitative Structure-Activity Relationship (QSAR) models are employed. mst.dk The US Environmental Protection Agency (EPA) has developed the EPI (Estimation Programs Interface) Suite™, a widely used tool that estimates various physicochemical properties based on a compound's chemical structure. epa.govchemsafetypro.comchemistryforsustainability.org

The octanol-water partition coefficient (log K_ow) is a fundamental parameter that indicates a chemical's hydrophobicity and potential for bioaccumulation. ajgreenchem.com Other important coefficients include the organic carbon-water partition coefficient (K_oc), which predicts sorption to soil and sediment, and Henry's Law constant, which describes the partitioning between air and water. harvard.edu

The following table presents estimated environmental partitioning coefficients for this compound, likely calculated using a tool such as the EPI Suite™. These values are essential for modeling the compound's environmental fate.

| Parameter | Estimated Value | Significance |

|---|---|---|

| log K_ow (Octanol-Water Partition Coefficient) | 5.8 (Computed by XLogP3) mit.edu | Indicates high hydrophobicity and potential for bioaccumulation. ajgreenchem.com |

| Water Solubility | Low (expected due to high log K_ow) | Affects transport in aquatic systems and bioavailability. |

| Henry's Law Constant | Unavailable | Governs the partitioning between air and water phases. harvard.edu |

| Vapor Pressure | Low (expected for a high molecular weight PAH) | Influences the potential for volatilization into the atmosphere. |

The long-range atmospheric transport (LRAT) potential of a chemical determines its ability to travel far from its source, leading to contamination in remote regions. nih.gov For halogenated phenanthrenes like this compound, several factors influence their LRAT potential. Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are recognized as semi-volatile organic compounds that can undergo long-range atmospheric transport. wikipedia.org

Modeling the LRAT of these compounds involves considering their physicochemical properties, atmospheric persistence, and partitioning behavior. The high log K_ow value of this compound suggests a strong affinity for organic matter, meaning it is likely to be associated with atmospheric particulate matter. ajgreenchem.com This partitioning between the gas and particle phases is a critical determinant of its atmospheric lifetime and transport distance.

Global and regional atmospheric transport models, such as GEOS-Chem, are used to simulate the movement of PAHs. harvard.edunih.gov These models incorporate data on emissions, meteorology, and chemical degradation processes. While specific modeling studies for this compound are not available, the behavior of other chlorinated PAHs provides insights. wikipedia.org The presence of chlorine atoms can increase the molecule's resistance to degradation, potentially leading to a longer atmospheric lifetime compared to the parent phenanthrene molecule.

The following table summarizes the key factors influencing the long-range atmospheric transport potential of this compound based on the behavior of similar compounds.

| Factor | Influence on LRAT Potential | Relevance for this compound |

|---|---|---|

| Volatility (Vapor Pressure) | Moderate volatility allows for entry into the atmosphere. | Expected to be a semi-volatile organic compound. wikipedia.org |

| Atmospheric Persistence (Resistance to Degradation) | Longer atmospheric lifetime allows for greater transport distances. | Chlorination may increase persistence compared to unsubstituted PAHs. |

| Gas-Particle Partitioning (log K_oa) | Partitioning to particles can influence deposition and transport pathways. | High hydrophobicity suggests significant partitioning to atmospheric aerosols. |

| Deposition Processes (Wet and Dry) | Removal from the atmosphere limits transport distance. | Particle-bound compounds are subject to both wet and dry deposition. |

Advanced Spectroscopic and Characterization Methodologies for Dichlorophenanthrene Research

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,9-dichlorophenanthrene. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the eight aromatic protons. The symmetry of the molecule influences the number and multiplicity of these signals. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chlorine atoms and the anisotropic effects of the aromatic rings. Protons closer to the chlorine substituents will experience different shielding effects compared to those further away. Spin-spin coupling between adjacent protons results in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which are analyzed to establish the connectivity of the protons in the phenanthrene (B1679779) framework.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents. The carbons directly bonded to chlorine atoms (C-3 and C-9) are expected to show resonances at significantly different chemical shifts compared to the other aromatic carbons. While specific experimental data for this compound is not widely published, data from the closely related compound, 3,9-dibromophenanthrene, can provide insight into the expected spectral characteristics. For 3,9-dibromophenanthrene, ¹H NMR signals appear in the aromatic region between δ 7.66 and 8.78 ppm, and ¹³C NMR signals are observed between δ 121.3 and 131.2 ppm. acgpubs.org

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.5 - 9.0 | Singlets, Doublets, Multiplets | Chemical shifts are influenced by the electronegative chlorine atoms and ring currents. Coupling patterns reveal proton connectivity. |

| ¹³C | ~120 - 135 | - | Carbons bonded to chlorine atoms will have distinct shifts. Provides a map of the carbon framework. |

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. These methods provide a "fingerprint" of the compound based on the characteristic vibrations of its chemical bonds.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites vibrational transitions. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the polycyclic aromatic framework.

C-H in-plane and out-of-plane bending: These vibrations appear in the 1300-650 cm⁻¹ region and are sensitive to the substitution pattern on the aromatic rings.

C-Cl stretching: The carbon-chlorine bond vibrations are expected to appear in the fingerprint region, typically below 850 cm⁻¹.

Raman spectroscopy, which involves the inelastic scattering of monochromatic light, provides complementary information. Due to different selection rules, some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. The high symmetry of some polycyclic aromatic hydrocarbons can lead to characteristic IR and Raman spectra that aid in structural confirmation. dtic.mil For example, IR data for the analogous 3,9-dibromophenanthrene shows prominent peaks at 1583, 1482, and 1404 cm⁻¹, corresponding to the aromatic structure. acgpubs.org

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1400 | 1600 - 1400 |

| C-H Bending | 1300 - 650 | 1300 - 1000 |

| C-Cl Stretch | < 850 | < 850 |

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu The absorption of photons promotes electrons from lower-energy molecular orbitals to higher-energy ones. For aromatic compounds like phenanthrene and its derivatives, these transitions are typically π → π* transitions. msu.edu

The UV-Vis spectrum of phenanthrene is characterized by several absorption bands. The introduction of substituents, such as the two chlorine atoms in this compound, can modify the absorption spectrum. shimadzu.com These substituents can cause a shift in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) and can also affect the intensity of the absorption (hyperchromic or hypochromic effect). The absorption spectra of phenanthrene derivatives typically show intense bands between 250 and 275 nm, followed by less intense bands at longer wavelengths up to around 380 nm. researchgate.net The specific positions and intensities of these bands for this compound provide insight into its electronic structure and optical properties.

| Transition Type | Typical Wavelength Range (nm) for Phenanthrenes | Notes |

|---|---|---|

| π → π* | 250 - 380 | Characterized by multiple bands with vibrational fine structure. The chloro substituents can cause shifts in these bands. researchgate.net |

Fluorescence and phosphorescence are photoluminescence phenomena that provide valuable information about the excited states of a molecule. libretexts.org After a molecule absorbs a photon and is promoted to an excited electronic state, it can return to the ground state by emitting a photon.

Fluorescence is the emission of light from the relaxation of an electron from a singlet excited state (S₁) to the singlet ground state (S₀). This process is spin-allowed and typically occurs on a nanosecond timescale. libretexts.org

Phosphorescence is the emission of light from the relaxation of an electron from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime, from microseconds to seconds. libretexts.org

For this compound, the presence of heavy chlorine atoms can enhance the rate of intersystem crossing (from S₁ to T₁) due to the heavy-atom effect. This effect can lead to a decrease in fluorescence intensity and an increase in phosphorescence intensity compared to unsubstituted phenanthrene. The emission spectra, including the position of the emission maxima and the vibrational structure of the bands, are characteristic of the molecule's excited state energy levels.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. nih.gov The determination of Φf is crucial for characterizing the photophysical properties of a luminescent compound.

The quantum yield is typically measured relative to a well-characterized standard compound with a known quantum yield. bjraylight.com The measurement involves recording the absorption and fluorescence spectra of both the sample and the standard under identical conditions. The quantum yield is then calculated using the integrated fluorescence intensities, the absorbance at the excitation wavelength, and the refractive indices of the solvents. nih.gov For this compound, the quantum yield would be influenced by factors such as the solvent polarity and the presence of the heavy chlorine atoms, which can promote non-radiative decay pathways or intersystem crossing, potentially leading to a lower fluorescence quantum yield compared to the parent phenanthrene.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and precise technique for measuring the lifetime of excited states, particularly fluorescence lifetimes. picoquant.comuniklinikum-jena.debecker-hickl.comphoton-force.com The method is based on the repetitive excitation of a sample with short pulses of light and the detection of single emitted photons. uniklinikum-jena.de

In a TCSPC experiment, the time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events. photon-force.com By building a histogram of these time differences, a decay curve representing the probability of photon emission over time is constructed. uniklinikum-jena.de This decay curve can then be fitted to an exponential function (or a sum of exponentials) to determine the luminescence lifetime (τ). This technique offers picosecond resolution, making it ideal for studying the fast decay dynamics of fluorescent molecules like this compound. The lifetime data, in conjunction with the quantum yield, allows for the calculation of the radiative and non-radiative decay rate constants, providing a deeper understanding of the molecule's excited-state deactivation pathways.

Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics

Phosphorescence Microwave Double Resonance (PMDR) Techniques for Triplet States

Phosphorescence Microwave Double Resonance (PMDR) is a powerful technique for investigating the triplet states of phosphorescent molecules. By combining optical and microwave spectroscopy, PMDR provides detailed information about the zero-field splitting parameters, the dynamics of intersystem crossing, and the symmetry of the electronic states.

While PMDR has been extensively used to study the triplet states of parent PAHs and other halogenated aromatic hydrocarbons, specific research applying PMDR techniques to this compound is not prominently available in existing scientific literature. However, based on studies of similar molecules, it can be inferred that PMDR could be used to probe the influence of the two chlorine atoms on the triplet state properties of the phenanthrene ring. The heavy-atom effect of chlorine would be expected to significantly alter spin-orbit coupling, thereby affecting the rates of phosphorescence and intersystem crossing, which are key parameters measurable by PMDR.

Mass Spectrometry for Product Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound. When coupled with a chromatographic separation technique like gas chromatography, it provides the high selectivity and sensitivity required for analyzing this compound in various contexts.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Environmental and Reaction Studies

Gas chromatography-mass spectrometry (GC-MS) is the benchmark for the analysis of semi-volatile organic compounds like this compound in environmental and reaction monitoring. In environmental science, GC-MS is used to detect and quantify trace levels of ClPAHs, including this compound, in matrices such as soil, sediment, and biological tissues. tandfonline.com The technique's ability to separate isomeric compounds is particularly valuable, as the toxicity and environmental behavior of dichlorophenanthrene isomers can vary.

In reaction studies, GC-MS is employed to monitor the degradation or transformation of this compound. It allows for the tracking of the parent compound's disappearance and the identification of various intermediates and final products, providing insights into reaction mechanisms and pathways. The use of high-resolution capillary columns in GC ensures the separation of this compound from other PAHs and ClPAHs that may be present in a sample. mdpi.comthermofisher.com

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Inlet Temperature | 280-300 °C |

| Temperature Program | Initial temp 60-80°C, ramped to 300-320°C |

| Ion Source Temperature | 230-250 °C |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

Electron Impact (EI) is the most common ionization technique used in GC-MS for the analysis of PAHs and their derivatives. In EI mode, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. This fragmentation is highly reproducible and creates a characteristic mass spectrum that serves as a "fingerprint" for the compound, allowing for unambiguous identification through library matching. For this compound (C₁₄H₈Cl₂), the EI mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Further fragmentation would likely involve the sequential loss of chlorine atoms and HCl molecules.

Negative-Ion Chemical Ionization (NCI) is a softer ionization technique that can offer significantly enhanced sensitivity for electrophilic compounds containing electronegative atoms, such as the chlorine atoms in this compound. nih.gov In NCI, lower-energy electrons are captured by the analyte molecules, leading to the formation of negative ions with minimal fragmentation. nih.gov This process, known as electron capture negative ionization (ECNI), often results in a spectrum dominated by the molecular anion (M⁻). nih.gov The high specificity and low background noise associated with NCI can lead to much lower detection limits compared to EI, making it particularly suitable for trace-level analysis of this compound in complex environmental samples. nih.govscience.gov

| Ionization Mode | Primary Ion Formed | Degree of Fragmentation | Primary Application |

|---|---|---|---|

| Electron Impact (EI) | M⁺ (Radical Cation) | High | Structural Elucidation & Library Matching |

| Negative-Ion Chemical Ionization (NCI) | M⁻ (Molecular Anion) | Low to None | High-Sensitivity Quantification |

Nontarget Analysis for Identification of Complex Transformation Products

Nontarget analysis, typically using high-resolution mass spectrometry (HRMS), is a powerful approach for identifying unknown transformation products of compounds like this compound without relying on reference standards. This is crucial for understanding its degradation pathways in the environment or in advanced oxidation processes. While specific nontarget analysis studies focused on this compound are not widely documented, the methodology is broadly applied to identify metabolites and degradation products of other PAHs and contaminants. Such an approach would involve analyzing samples exposed to degradation conditions, identifying new peaks not present in controls, determining their elemental composition from accurate mass measurements, and proposing structures based on fragmentation patterns and known chemical reactions.

X-ray Diffraction for Solid-State Structural Analysis and Crystal Engineering

This structural information is the foundation of crystal engineering, a field that aims to design and synthesize solid-state structures with desired properties. Although specific crystal engineering studies involving this compound are not found in the surveyed literature, the data from XRD could theoretically be used to design co-crystals or other multi-component crystalline materials with tailored physical properties.

Electroanalytical Techniques for Electronic Properties

Cyclic Voltammetry for Electronic Affinity and Redox Behavior

Cyclic voltammetry (CV) is a premier electroanalytical technique for investigating the electrochemical properties of chemical compounds like this compound. libretexts.org The method involves cycling the potential of a working electrode and measuring the resulting current. libretexts.org This process provides critical insights into the oxidation and reduction processes, revealing the potentials at which these events occur and the stability of the generated radical ions. jst.go.jp

The electron affinity of a molecule—its ability to accept an electron—can be directly assessed by its reduction potential. A more positive reduction potential indicates a higher electron affinity. Conversely, the potential required to remove an electron (oxidation potential) is related to the molecule's ionization potential. For aromatic systems like phenanthrene, these properties are governed by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Experimental studies on phenanthrene show that it exhibits a distinct oxidation feature at potentials over approximately 4.3 V versus a Li/Li+ reference electrode. nih.gov Other investigations have noted that the oxidation of phenanthrene is often an irreversible process, which suggests that the resulting radical cation is unstable and may undergo subsequent chemical reactions. jst.go.jp

By applying these principles, one can predict the general voltammetric behavior of this compound. The two chlorine atoms would draw electron density from the aromatic system, making the addition of an electron (reduction) more favorable and the removal of an electron (oxidation) less favorable. Therefore, one would expect the reduction potential of this compound to be less negative (or more positive) and its oxidation potential to be more positive than that of unsubstituted phenanthrene. The stability of the resulting radical ions would also be influenced by the position of the chloro substituents.

The table below summarizes the reported electrochemical data for the parent compound, phenanthrene, which serves as a crucial baseline for understanding the properties of its halogenated derivatives.

| Compound | Oxidation Feature | Reversibility | Experimental Conditions |

| Phenanthrene | > ~4.3 V vs. Li/Li+ | - | 1 mM solution in EC:DMC (3:7) with 1 M LiPF6 nih.gov |

| Phenanthrene | - | Irreversible oxidation | Bu4NB(C6F5)4/CH2Cl2 and Bu4NTfO/CH2Cl2 electrolytes jst.go.jp |

This table is based on data for the parent compound, phenanthrene, to provide a comparative reference for the expected behavior of this compound.

Applications of Dichlorophenanthrenes in Advanced Materials Science

Role in Organic Electronics and Optoelectronic Devices

Phenanthrene (B1679779) derivatives are recognized for their blue fluorescence, high energy bandgap, and good carrier transport capabilities, making them attractive for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

To illustrate the range of electronic properties observed in phenanthrene derivatives, the following table presents data from a computational study on various substituted phenanthrenes.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Phenanthrene | -5.85 | -1.95 | 3.90 |

| 2-Cyanophenanthrene | -6.05 | -2.45 | 3.60 |

| 3-Cyanophenanthrene | -6.08 | -2.48 | 3.60 |

| 9-Cyanophenanthrene | -6.15 | -2.65 | 3.50 |

Note: This data is illustrative and based on computational studies of cyano-substituted phenanthrenes, not 3,9-dichlorophenanthrene.

The rigid and planar structure of phenanthrene provides an excellent core for the development of luminescent materials. Phenanthrene itself exhibits blue fluorescence, and its derivatives have been explored as deep-blue emitters in OLEDs. molbase.com The introduction of substituents can tune the emission color and improve the photoluminescence quantum yield (PLQY). For instance, the fluorescence quantum yield of phenanthrene can be influenced by the position and nature of its substituents. nih.gov

The presence of heavy atoms like chlorine can, in some cases, lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. nih.gov However, this property can also be exploited in the design of phosphorescent materials. A study on chloro-substituted silicon(IV) phthalocyanines showed that as the number of chloro substituents increases, the fluorescence quantum yield decreases while the singlet oxygen quantum yield (a measure of triplet state formation) increases. nih.gov

The table below shows the photophysical properties of some phenanthrene derivatives to provide context.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |

| Phenanthrene | 295 | 347, 364 | 0.13 |

| 9-Phenylphenanthrene | 298 | 350, 368 | 0.17 |

| 9,10-Diphenylphenanthrene | 310 | 375, 395 | 0.88 |

Note: This data is for phenyl-substituted phenanthrenes and is intended to show the effect of substitution on the parent scaffold.

Utilization as Building Blocks for Complex Organic Architectures and Ligands

The phenanthrene skeleton serves as a versatile building block in organic synthesis for the construction of more complex molecular architectures. benthamdirect.comespublisher.combeilstein-journals.org The presence of reactive sites allows for the introduction of various functional groups, leading to the synthesis of novel materials with tailored properties. This compound, with its two chlorine atoms, offers two points for functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the extension of the π-conjugated system or the introduction of coordinating moieties for the development of ligands.

Phenanthrene-based ligands have been utilized in coordination chemistry to create metal complexes with interesting photophysical and catalytic properties. The rigid structure of the phenanthrene unit can enforce a specific geometry on the resulting metal complex, influencing its reactivity and electronic properties. While specific examples starting from this compound are not prominent in the literature, the general synthetic accessibility of functionalized phenanthrenes makes this a viable area for exploration.

Potential in Dye-Sensitized Solar Cell (DSSC) Design

The phenanthrene core can act as a π-bridge in D-π-A (donor-π-acceptor) dyes, facilitating charge separation in the excited state. The electron-withdrawing nature of the chloro substituents in this compound could potentially be used to tune the energy levels of the dye to achieve better alignment with the semiconductor's conduction band and the electrolyte's redox potential. While no DSSC performance data for dyes specifically incorporating a this compound unit have been reported, the broader class of phenanthrene-based dyes has shown promise.

The following table presents performance data for some organic dyes used in DSSCs to illustrate the key parameters.

| Dye | Voc (mV) | Jsc (mA/cm2) | Fill Factor (ff) | Efficiency (η) (%) |

| N719 (standard Ru-based) | 740 | 17.5 | 0.70 | 9.0 |

| Organic Dye 1 | 710 | 12.1 | 0.68 | 5.8 |

| Organic Dye 2 | 680 | 14.5 | 0.72 | 7.1 |

Concluding Remarks and Future Research Directions

Current Gaps in Comprehensive Understanding of 3,9-Dichlorophenanthrene Chemistry

Emerging Methodologies for Advanced Characterization and Mechanistic Elucidation

Advances in analytical instrumentation and computational chemistry present new opportunities to address the current knowledge gaps. High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) can be a powerful tool for the unambiguous identification and quantification of this compound in complex environmental matrices. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), could provide a complete assignment of the proton and carbon signals, confirming the substitution pattern.

Computational methods, particularly density functional theory (DFT), can be employed to predict the physicochemical properties, spectroscopic signatures, and reactivity of this compound with a high degree of accuracy. These theoretical calculations can guide future experimental work and provide a deeper understanding of its electronic structure and chemical behavior.

Broader Implications for Research on Halogenated Aromatic Hydrocarbons and Environmental Chemistry

Furthermore, the identification of this compound in environmental samples, such as those from electronic waste recycling sites, highlights the need for continued monitoring and assessment of emerging HAHs. oup.com A deeper understanding of the structure-property relationships within the dichlorophenanthrene isomer group can aid in the development of predictive models for the environmental behavior and toxicity of other, less-studied, halogenated PAHs.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying 3,9-Dichlorophenanthrene in environmental samples?

- Methodology : Gas chromatography coupled with quadrupole mass spectrometry (GC/qMS) is the primary method. Key ions for detection include m/z 246 and 248, corresponding to the molecular ion and its isotopic pattern for dichlorinated compounds. Retention time (RT) validation using standards is critical, as this compound elutes at approximately 11:46 minutes under optimized conditions .

- Experimental Design : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and instrument variability. Calibration curves should span environmentally relevant concentrations (e.g., 0.1–100 ng/mL).

Q. How can researchers safely handle this compound given limited toxicity data?

- Safety Protocols : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure), it requires handling in a fume hood with PPE: nitrile gloves, lab coats, and safety goggles. Work areas must comply with OSHA and EU-GHS/CLP standards for hazardous substances .

- Risk Mitigation : Conduct small-scale pilot experiments to assess reactivity and byproduct formation. Store at 0–6°C in airtight containers to prevent degradation .

Q. What synthetic routes are available for this compound, and how is structural purity confirmed?

- Synthesis : Chlorination of phenanthrene using Lewis acids (e.g., AlCl₃) under controlled conditions. Regioselectivity at the 3- and 9-positions is achieved via steric and electronic directing groups.

- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (246.04 g/mol) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substitution patterns. Compare with PubChem CID 3013936 for structural validation .

Advanced Research Questions

Q. How can researchers address contradictions in ecological toxicity data for this compound?

- Data Gaps : Current Safety Data Sheets (SDS) lack information on persistence, bioaccumulation, and chronic toxicity .

- Experimental Design :

- Persistence: Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions.

- Toxicity: Use Daphnia magna or zebrafish embryos for acute/chronic exposure studies (OECD 202/203 guidelines).

- Bioaccumulation: Measure bioconcentration factors (BCF) in model organisms (e.g., Lumbriculus variegatus) .

Q. What statistical approaches are recommended for reconciling inconsistent results in halogenated PAH studies?

- Analysis Framework : Apply PRISMA guidelines for systematic reviews to identify bias sources (e.g., allocation concealment, blinding) . Empirical evidence shows poor methodological quality inflates treatment effect estimates by 30–41% .

- Example: Use meta-regression to adjust for covariates like sample size, exposure duration, and analytical detection limits.

Q. How can the environmental mobility of this compound be modeled in soil systems?

- Methodology :

- Soil Adsorption: Perform batch experiments with varying soil organic matter (SOM) content. Use Freundlich isotherms to quantify partition coefficients (Kd).

- Leaching Potential: Simulate rainfall using column studies and analyze leachate via GC/qMS .

- Data Interpretation : Integrate results with QSAR models to predict behavior in heterogeneous environments.

Q. What strategies optimize GC/qMS sensitivity for trace-level detection of this compound in complex matrices?

- Technical Refinement :

- Derivatization: Enhance volatility using silylation agents (e.g., BSTFA).

- Matrix Cleanup: Solid-phase extraction (SPE) with C18 or HLB cartridges to remove interferents.

- Instrument Parameters: Optimize ionization energy (70 eV) and use selective ion monitoring (SIM) for m/z 246/248 .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.